Product packaging for 1H-Indol-3-ol, 5-fluoro-(Cat. No.:CAS No. 112864-56-9)

1H-Indol-3-ol, 5-fluoro-

Cat. No.: B568617
CAS No.: 112864-56-9
M. Wt: 151.14
InChI Key: VULFFEVKNXYOEK-UHFFFAOYSA-N
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Description

Academic Significance of Indole (B1671886) Derivatives in Chemical Biology

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in chemical biology and drug discovery. jchr.orgbohrium.com Its structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a key component in a vast array of natural products and synthetic compounds with significant biological activities. jchr.orgrsc.orgrsc.org Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. rsc.org The indole nucleus is a versatile building block for pharmaceuticals, with derivatives exhibiting a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govresearchgate.net The ability of the indole structure to mimic peptides and interact with various enzymes and receptors makes it a focal point of research in the development of novel therapeutic agents. jchr.orgresearchgate.net

Strategic Importance of Fluorine Substitution in Organic Molecules

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. tandfonline.comrsc.org Fluorine's high electronegativity and small van der Waals radius, comparable to that of a hydrogen atom, allow for its substitution without significant steric alteration. tandfonline.comnumberanalytics.com This substitution can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comnumberanalytics.com By blocking sites of metabolic oxidation, fluorine can increase a drug's half-life and bioavailability. numberanalytics.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its strategic importance in modern drug design. numberanalytics.com

Contextual Overview of Indol-3-ol Derivatives in Scientific Research

Indol-3-ol, also known as indoxyl, and its derivatives are a specific subclass of indoles that have garnered research interest. The hydroxyl group at the 3-position imparts distinct chemical reactivity and potential for further functionalization. ontosight.ai These compounds can undergo oxidation to form indigo (B80030) dyes and participate in various substitution and condensation reactions. smolecule.com In a biological context, indol-3-ol derivatives serve as precursors and substrates in various enzymatic assays. smolecule.com For instance, the enzymatic hydrolysis of certain indol-3-ol derivatives can produce colored products, a property utilized in histochemical staining and immunoassays. The core structure of indol-3-ol provides a versatile platform for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO B568617 1H-Indol-3-ol, 5-fluoro- CAS No. 112864-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112864-56-9

Molecular Formula

C8H6FNO

Molecular Weight

151.14

IUPAC Name

5-fluoro-1H-indol-3-ol

InChI

InChI=1S/C8H6FNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H

InChI Key

VULFFEVKNXYOEK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=CN2)O

Synonyms

Indoxyl, 5-fluoro- (6CI)

Origin of Product

United States

Chemical Profile of 1h Indol 3 Ol, 5 Fluoro

The chemical and physical properties of 1H-Indol-3-ol, 5-fluoro- are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValue
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Appearance Not specified in provided results
Melting Point Not specified in provided results
Boiling Point Not specified in provided results
Solubility Not specified in provided results
CAS Number 100762-81-0

Synthesis and Characterization

The synthesis of fluorinated indole (B1671886) derivatives often involves multi-step processes. While specific synthetic routes for 1H-Indol-3-ol, 5-fluoro- are not extensively detailed in the provided search results, general methods for creating similar structures can be inferred. The Fischer indole synthesis is a classic method for constructing the indole core, which can then be subjected to fluorination and other modifications. Another approach involves starting with a pre-fluorinated precursor, such as 5-fluoro-1H-indole, and then introducing the hydroxyl group at the 3-position. beilstein-journals.org

Characterization of the final compound would typically involve a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the arrangement of protons and carbon atoms, and ¹⁹F NMR would verify the presence and position of the fluorine atom.

Mass Spectrometry (MS): This technique would determine the molecular weight and provide fragmentation patterns to support the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the O-H and N-H stretches of the hydroxyl and amine groups, respectively.

Reactivity and Chemical Behavior

The reactivity of 1H-Indol-3-ol, 5-fluoro- is influenced by both the indole (B1671886) nucleus and its substituents. The electron-rich indole ring is susceptible to electrophilic substitution. smolecule.com The hydroxyl group at the 3-position can be oxidized, and the fluorine atom at the 5-position influences the electron density of the benzene (B151609) ring, which can affect the regioselectivity of further reactions.

Applications in Scientific Research

Fluorinated indole (B1671886) derivatives, including those with a 5-fluoro substitution, are of significant interest in medicinal chemistry. dergipark.org.trresearchgate.netresearchgate.net While specific applications for 1H-Indol-3-ol, 5-fluoro- are not explicitly detailed in the search results, related compounds show a range of biological activities. For instance, various 5-fluoroindole (B109304) derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. dergipark.org.trijpsr.infonih.gov The 5-fluoro substitution is often explored to enhance the biological activity and pharmacokinetic properties of indole-based drug candidates. researchgate.net

Analytical Characterization Techniques for Fluorinated Indole Compounds

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for the initial structural elucidation and confirmation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information about the molecular framework and functional groups present in 1H-Indol-3-ol, 5-fluoro-.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1H-Indol-3-ol, 5-fluoro-, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1H-Indol-3-ol, 5-fluoro- is expected to show distinct signals for the protons on the indole (B1671886) ring and the hydroxyl and amine protons. The protons on the aromatic ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The signal for the N-H proton of the indole ring is typically observed as a broad singlet. The O-H proton of the hydroxyl group would also likely appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms bonded to the fluorine and hydroxyl groups will show characteristic chemical shifts. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of fluorination.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. azom.com For 1H-Indol-3-ol, 5-fluoro-, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this fluorine signal provides information about its electronic environment. nih.gov The coupling of the fluorine atom to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides further structural confirmation. The wider chemical shift range in ¹⁹F NMR allows for clear resolution of fluorine-containing functional groups. azom.com

Interactive Data Table: Predicted NMR Data for 1H-Indol-3-ol, 5-fluoro-

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹HN1-H8.0-8.5br s-
¹HC2-H7.2-7.4dJHH
¹HC4-H7.0-7.2ddJHH, JHF
¹HC6-H6.8-7.0ddJHH, JHF
¹HC7-H7.3-7.5dJHH
¹HO3-H4.5-5.5s-
¹³CC2120-125d-
¹³CC3140-145s-
¹³CC3a125-130dJCF
¹³CC4110-115dJCF
¹³CC5155-160d¹JCF ≈ 240
¹³CC6110-115dJCF
¹³CC7115-120d-
¹³CC7a130-135s-
¹⁹FC5-F-115 to -125mJHF, JCF

Predicted data is based on analogous compounds and may vary from experimental values.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1H-Indol-3-ol, 5-fluoro-, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₈H₆FNO). The mass spectrum would show a prominent molecular ion peak (M⁺). Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, and HCN, providing further structural information.

Interactive Data Table: Predicted Mass Spectrometry Data for 1H-Indol-3-ol, 5-fluoro-

Ion Predicted m/z Description
[M]⁺151.0434Molecular Ion
[M-H₂O]⁺133.0328Loss of water
[M-CO]⁺123.0485Loss of carbon monoxide
[M-HCN]⁺124.0355Loss of hydrogen cyanide

Predicted m/z values are for the most abundant isotopes.

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 1H-Indol-3-ol, 5-fluoro- is expected to show characteristic absorption bands for the O-H, N-H, C-F, aromatic C-H, and C=C bonds. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band, while the O-H stretch of the hydroxyl group is usually a broad band. The C-F bond will show a strong absorption in the fingerprint region.

Interactive Data Table: Predicted IR Absorption Bands for 1H-Indol-3-ol, 5-fluoro-

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-HStretching3200-3600Broad, Strong
N-HStretching3300-3500Medium-Strong
Aromatic C-HStretching3000-3100Medium
C=CStretching1450-1600Medium-Strong
C-OStretching1050-1250Strong
C-FStretching1000-1300Strong

Predicted data is based on characteristic vibrational frequencies for these functional groups.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 1H-Indol-3-ol, 5-fluoro- would provide precise information on its solid-state conformation and how the molecules pack together in the crystal lattice.

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The indole ring is expected to be largely planar. The orientation of the hydroxyl group at the C3 position relative to the indole ring would be determined. The fluorine substitution at the C5 position is not expected to significantly distort the planarity of the bicyclic system.

Future Perspectives and Unaddressed Research Directions

Exploration of Undiscovered Bioactivities for 1H-Indol-3-ol, 5-fluoro-

While the existing research has highlighted the potential of fluorinated indoles, a vast landscape of potential bioactivities for 1H-Indol-3-ol, 5-fluoro- remains to be explored. Future investigations should focus on its potential as a modulator of novel biological targets. For instance, its structural similarity to endogenous signaling molecules suggests potential roles in interrupting pathological signaling cascades.

Recent studies have demonstrated the affinity of a related compound, 6-fluoroindole, for the autophagy-associated protein 8 (ATG8a) in Drosophila melanogaster, suggesting that fluorinated indoles could be developed as insecticides. acs.org This opens the possibility of investigating 1H-Indol-3-ol, 5-fluoro- and its derivatives for similar or other targeted activities in pest control. Furthermore, the known interaction of indole (B1671886) derivatives with various enzymes and receptors warrants a broader screening of 1H-Indol-3-ol, 5-fluoro- against diverse target classes. mdpi.com

Development of Targeted Synthetic Methodologies for Specific Isomers and Analogs

The development of efficient and stereoselective synthetic methods is crucial for accessing specific isomers and analogs of 1H-Indol-3-ol, 5-fluoro-. Future research should prioritize the development of novel catalytic systems that enable precise control over the regioselectivity and stereoselectivity of fluorination and other key transformations. researchgate.net

Advances in metal-free synthesis, such as direct decarboxylative fluoroacylation, offer environmentally benign alternatives to traditional metal-catalyzed reactions and should be further explored for the synthesis of fluorinated indole derivatives. researchgate.net Furthermore, the development of multi-step heterocyclic synthesis strategies, coupled with optimization techniques like Design of Experiments (DoE), can enhance the yield and purity of targeted compounds. The ability to selectively synthesize different isomers will be critical for establishing structure-activity relationships (SAR) and optimizing the biological activity of these compounds.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Fluoroindole Interactions

To gain a comprehensive understanding of how 1H-Indol-3-ol, 5-fluoro- and its analogs interact with biological systems, the integration of multi-omics data is essential. researchgate.net This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular perturbations induced by these compounds. researchgate.net

For example, targeted metabolomics can be used to trace the metabolic fate of 1H-Indol-3-ol, 5-fluoro- and identify its downstream effects on cellular pathways. researchgate.net In plant systems, understanding the interplay between fluoroindole derivatives and auxin biosynthesis pathways could reveal new mechanisms of action. nih.gov By correlating changes across different omics layers, researchers can identify key signaling pathways and molecular targets, leading to a more profound understanding of the compound's mechanism of action. nih.gov

Application of Advanced Machine Learning in Fluorinated Indole Design and Optimization

Advanced machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design and optimization of fluorinated indole derivatives. beilstein-journals.org ML models can be trained on existing data to predict the biological activity and physicochemical properties of novel compounds, thereby accelerating the discovery process. beilstein-journals.org

These computational tools can be employed for:

Predicting Reaction Conditions: ML algorithms can optimize reaction conditions to improve the efficiency and effectiveness of synthetic routes. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building predictive models that correlate the structural features of fluorinated indoles with their biological activities.

De Novo Drug Design: Generating novel molecular structures with desired properties.

The integration of ML with high-throughput screening and synthesis will create a powerful feedback loop for the rapid identification and optimization of potent and selective fluorinated indole-based compounds. beilstein-journals.org

Q & A

Q. What are the established synthetic routes for 5-fluoro-substituted indole derivatives, and how do reaction conditions influence yield?

The synthesis of 5-fluoro-indole derivatives often involves modifying indole precursors. For example, 5-methoxy-1H-indol-6-ol can be synthesized via chlorination and catalytic reduction of 5-methoxy-2-oxindole, using agents like triphenylphosphine-carbon tetrachloride in acetonitrile . Reaction optimization (e.g., solvent choice, temperature, and catalysts) is critical for maximizing yield and purity. Automated reactors and continuous flow systems are recommended for scalable production .

Q. Which analytical techniques are most effective for characterizing 1H-Indol-3-ol, 5-fluoro- and its analogs?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for detecting 5-fluoro indole derivatives and their metabolites. For instance, a validated LC-MS/MS method achieved a limit of detection (LOD) of 0.01 ng/mL for 5-fluoro ADB and 0.5 ng/mL for its ester hydrolysis metabolite in blood samples . Structural elucidation can be supplemented by nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in the synthesis of indole-triazole hybrids .

Q. How can crystallographic data be leveraged to resolve the structure of 5-fluoro-indole compounds?

The SHELX system (e.g., SHELXL) is a robust tool for small-molecule crystallography. It refines structures using high-resolution data and handles twinned crystals, making it suitable for analyzing fluorinated indoles. However, its limitations include reliance on high-quality diffraction data and challenges in modeling disordered fluorine atoms .

Advanced Research Questions

Q. What methodological challenges arise in validating quantitative assays for 5-fluoro-indole metabolites, and how can they be mitigated?

Key challenges include ion suppression in LC-MS/MS (>25% for 5-fluoro ADB) and the lack of isotopically labeled internal standards . To address this:

  • Use matrix-matched calibration curves to account for ion suppression.
  • Validate accuracy and precision across multiple matrices (e.g., central vs. peripheral blood).
  • Set administrative LODs (e.g., 0.01 ng/mL for 5-fluoro ADB) when certified reference materials are unavailable .

Q. How do metabolite-to-parent compound ratios (e.g., 5-fluoro ADB ester hydrolysis metabolite/5-fluoro ADB) vary, and what factors contribute to this variability?

Postmortem studies report metabolite-to-parent ratios ranging from 3:1 to 6400:1 . Variability arises from:

  • Sample stability : Degradation of 5-fluoro ADB in stored blood.
  • Genetic polymorphisms : Differences in esterase activity among individuals.
  • Exposure routes : Thermal decomposition during smoking may hydrolyze ester bonds pre-consumption .
    Screening for metabolites (e.g., ester hydrolysis products) is recommended for forensic confirmation due to their higher concentrations .

Q. How do structural modifications (e.g., fluorine substitution) impact the biochemical activity of indole derivatives compared to non-fluorinated analogs?

Fluorination at the 5-position enhances metabolic stability and binding affinity in synthetic cannabinoids (e.g., 5-fluoro PB-22) by reducing oxidative metabolism . Comparative studies show that 5-fluoro ADB exhibits higher potency than non-fluorinated analogs, likely due to increased lipophilicity and receptor interactions . However, fluorine’s electronegativity may alter hydrogen-bonding patterns, affecting solubility and crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.